22:0 辅酶 A,二十二酰辅酶 A(铵盐),粉末

描述

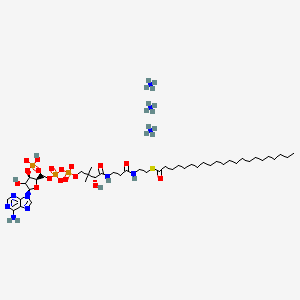

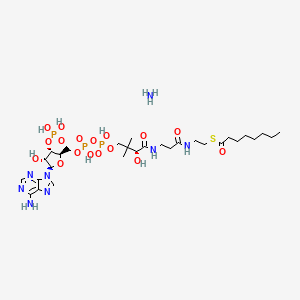

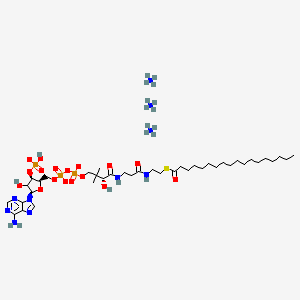

22:0 Coenzyme A, behenoyl Coenzyme A (ammonium salt), powder is a useful research compound. Its molecular formula is C43H87N10O17P3S and its molecular weight is 1141.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 22:0 Coenzyme A, behenoyl Coenzyme A (ammonium salt), powder suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 22:0 Coenzyme A, behenoyl Coenzyme A (ammonium salt), powder including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

代谢和生物学效应

二十二酰辅酶 A(22:0 CoA)属于超长链饱和脂肪酸 (VLSFAs) 范畴,其中包括花生酸(20:0)、二十二酸(22:0)和木脂酸(24:0)。研究表明,这些 VLSFAs 的较高循环浓度与较低的糖尿病风险相关。这一发现来自对前瞻性队列研究的汇总分析,其中在调整了各种因素后,发现 22:0 CoA 水平较高与糖尿病发病风险降低有关。这表明 22:0 CoA 在调节葡萄糖代谢中具有潜在的代谢益处,并且在糖尿病预防的饮食考虑中具有重要意义 (Fretts 等人,2019)。

辅酶 A 的生物合成和功能

辅酶 A (CoA) 在羧酸的代谢中起着核心作用,包括短链和长链脂肪酸。CoA 的生物合成和调节涉及酶和代谢途径的复杂相互作用,突显了其在各种生物过程中的基本功能。值得注意的是,二十二酰 CoA 作为 CoA 的一种特殊形式,参与这些代谢途径,突出了其在细胞能量产生和脂肪酸代谢中的整体作用。对 CoA 生物合成的理解为抗菌药物发现的潜在靶点以及代谢紊乱和神经退行性疾病之间的联系提供了宝贵的见解 (Leonardi 等人,2005)。

潜在的治疗应用

对 CoA 酯和类似物的合成进行探索,包括二十二酰 CoA,开启了潜在的治疗应用,特别是在与泛酸激酶缺乏症相关的变性疾病的背景下。CoA 前体的开发可以提供一种策略方法来规避由基因突变引起的代谢阻滞,为治疗此类疾病提供途径。此外,CoA 及其类似物的生物技术生产和应用证明了其在基础研究和临床背景中的多功能性,强调了其在解决代谢和神经退行性疾病方面的潜力 (Di Meo 等人,2017)。

CoA 和心血管健康

对膳食二十二酸(22:0)对血清脂质浓度的影响的研究表明,尽管其生物利用度低,但二十二酸对胆固醇水平有显着影响。这表明二十二酰 CoA 可能在心血管健康中发挥作用,为膳食脂肪酸摄入和胆固醇代谢之间提供了联系。这些发现要求对二十二酰 CoA 对脂质谱的影响及其对旨在预防心血管疾病的饮食指南的潜在影响进行细致的理解 (Cater & Denke,2001)。

作用机制

Target of Action

22:0 Coenzyme A, also known as behenoyl Coenzyme A, is a derivative of behenic acid . It primarily targets enzymes such as fatty acyl-CoA reductase (AmFAR1) and ceramide synthase . These enzymes play crucial roles in lipid metabolism and the synthesis of complex lipids in cells.

Mode of Action

Behenoyl Coenzyme A acts as a substrate for the enzymes it targets. It binds to the active sites of these enzymes, facilitating the catalysis of biochemical reactions. For instance, in the case of fatty acyl-CoA reductase, behenoyl Coenzyme A is reduced to a fatty alcohol, while in ceramide synthase, it participates in the synthesis of ceramides .

Biochemical Pathways

Behenoyl Coenzyme A is involved in the fatty acid metabolism and sphingolipid metabolism pathways. In fatty acid metabolism, it is reduced to a fatty alcohol by fatty acyl-CoA reductase. In sphingolipid metabolism, it is used by ceramide synthase to synthesize ceramides, which are essential components of cell membranes and play a role in cell signaling .

Pharmacokinetics

Its metabolism likely involves enzymatic reactions in which it serves as a substrate, and its excretion mechanisms are likely similar to those of other coenzyme A derivatives .

Result of Action

The action of behenoyl Coenzyme A results in the production of fatty alcohols and ceramides. Fatty alcohols are used in the synthesis of waxes and other complex lipids, while ceramides are involved in the formation of cell membranes and cell signaling processes .

生化分析

Biochemical Properties

“22:0 Coenzyme A, Behenoyl Coenzyme A (Ammonium Salt), Powder” interacts with various enzymes, proteins, and other biomolecules. It is involved in the condensation of two acetyl-CoA units to form acetoacetyl-CoA . It also plays a pivotal role in lipid and ketone metabolism, as well as protein modification .

Cellular Effects

The compound influences cell function by modulating lipid synthesis and energy metabolism . It also impacts cell signaling pathways, gene expression, and cellular metabolism . The effects of “22:0 Coenzyme A, Behenoyl Coenzyme A (Ammonium Salt), Powder” on cells are largely due to its role in these critical biochemical processes.

Molecular Mechanism

At the molecular level, “22:0 Coenzyme A, Behenoyl Coenzyme A (Ammonium Salt), Powder” exerts its effects through binding interactions with biomolecules and changes in gene expression . It serves as the major carrier of activated acyl groups within cells, forming reversible thioester bonds with carbon chains of various lengths and structures .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of “22:0 Coenzyme A, Behenoyl Coenzyme A (Ammonium Salt), Powder” can change over time. It has a stability of one year and should be stored at -20°C

Metabolic Pathways

“22:0 Coenzyme A, Behenoyl Coenzyme A (Ammonium Salt), Powder” is involved in various metabolic pathways. It plays a central role in cell metabolism, post-translational modification, and gene expression . It is also involved in the catabolism of various nutrients within mitochondria and peroxisomes to generate reducing equivalents, energy, and biosynthetic precursors .

属性

IUPAC Name |

triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-docosanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H78N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(52)71-27-26-45-33(51)24-25-46-41(55)38(54)43(2,3)29-64-70(61,62)67-69(59,60)63-28-32-37(66-68(56,57)58)36(53)42(65-32)50-31-49-35-39(44)47-30-48-40(35)50;;;/h30-32,36-38,42,53-54H,4-29H2,1-3H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58);3*1H3/t32-,36?,37+,38+,42-;;;/m1.../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSMNGMIRQGXTR-CNAHFMJYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H87N10O17P3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677197 | |

| Record name | triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-docosanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1141.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

799812-95-6 | |

| Record name | triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-docosanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![disodium;(2S)-2-amino-3-[[(2R)-2,3-di(heptadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate](/img/structure/B6596182.png)

![azanium;(2S)-3-[[(2R)-2-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-3-[(Z)-octadec-9-enoyl]oxypropoxy]-hydroxyphosphoryl]oxy-2-aminopropanoate](/img/structure/B6596191.png)

![[(2R)-2-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-3-[2-aminoethoxy(hydroxy)phosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B6596198.png)

![sodium;[(2R)-2-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-3-[[(2S,3S,5R,6S)-2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl]oxy-hydroxyphosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B6596209.png)

![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate;azane](/img/structure/B6596232.png)

![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradecanethioate;azane](/img/structure/B6596235.png)

![triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-4-[[3-[2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B6596256.png)